2-Butyl-5-methylthiazole

Description

Overview of Thiazole (B1198619) Chemistry and Significance in Organic Synthesis and Natural Products

The thiazole ring is an important structural component found in numerous natural products and biologically active compounds. tandfonline.comneliti.com Its aromatic nature and the presence of heteroatoms make it a versatile scaffold in organic synthesis. nih.gov Thiazole and its derivatives are integral to the structure of many pharmaceuticals, demonstrating a broad spectrum of pharmacological activities. neliti.com The thiazole nucleus is present in vitamin B1 (thiamine), which is essential for normal neurological function. nih.gov Furthermore, thiazole rings are found in complex natural products like epothilone (B1246373) and bleomycin, a potent anti-cancer drug. wikipedia.org The synthesis of thiazoles can be achieved through various methods, with the Hantzsch thiazole synthesis being a prominent example, which involves the reaction of haloketones with thioamides. wikipedia.org

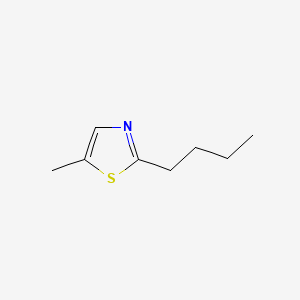

Structural Characteristics of 2-Butyl-5-methylthiazole within the Alkylthiazole Class

2-Butyl-5-methylthiazole is a member of the alkylthiazole class, characterized by a thiazole ring substituted with a butyl group at the 2-position and a methyl group at the 5-position. Its chemical formula is C8H13NS. nist.gov The placement of these alkyl groups on the thiazole ring influences its physical and chemical properties.

Interactive Data Table: Properties of 2-Butyl-5-methylthiazole

| Property | Value |

| Molecular Formula | C8H13NS |

| Molecular Weight | 155.261 g/mol |

| IUPAC Name | 2-butyl-5-methyl-1,3-thiazole |

| InChI | InChI=1S/C8H13NS/c1-3-4-5-8-9-6-7(2)10-8/h6H,3-5H2,1-2H3 |

| InChIKey | FOBITDGBIATDTQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=NC=C(S1)C |

Data sourced from PubChem and other chemical databases.

Rationale and Scope of Academic Research on 2-Butyl-5-methylthiazole

Academic research on 2-Butyl-5-methylthiazole and related alkylthiazoles is often driven by their occurrence in food and flavor chemistry. These compounds are known to contribute to the characteristic aromas of various cooked and roasted foods. For instance, 2-butyl-5-methylthiazole has been identified as a volatile flavor compound in deep-roasted sesame seed oil, where its concentration increases with the degree of roasting. acs.org Research in this area aims to understand the formation pathways of such flavor compounds, typically through Maillard reactions and the degradation of sulfur-containing amino acids in the presence of lipids and carbohydrates. The study of these compounds also extends to the development of analytical methods for their detection and quantification in complex food matrices.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-3-4-5-8-9-6-7(2)10-8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMSADORJFIRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(S1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Analytical Detection

Identification in Food and Flavor Chemistry

2-Butyl-5-methylthiazole has been identified as a volatile flavor compound in a variety of food products, particularly those that have undergone heat treatment.

Roasted Meats: It is a known constituent of the aroma of roasted beef and fried chicken. flavscents.com

Roasted Nuts: This compound has been detected in roasted peanuts. flavscents.com

Sesame Oil: As previously mentioned, it is a significant flavor component in deep-roasted sesame seed oil. acs.org

The presence of 2-butyl-5-methylthiazole contributes to the nutty, roasted, and savory notes of these foods.

Analytical Techniques for Detection and Quantification

The detection and quantification of 2-Butyl-5-methylthiazole in complex matrices like food require sensitive analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique used for the analysis of volatile and semi-volatile organic compounds. usgs.govresearchgate.net The sample headspace can be analyzed directly, or after a pre-concentration step such as solid-phase microextraction (SPME).

Gas Chromatography-Flame Ionization Detection (GC-FID): While less specific than GC-MS, GC-FID can be used for quantification when the compound has been previously identified. researchgate.net

Direct Aqueous Injection (DAI)-GC/MS: This method allows for the direct analysis of aqueous samples, which can be useful for certain applications. usgs.gov

The combination of retention time data from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification and quantification of the target analyte. jeol.com

Occurrence, Formation Pathways, and Environmental Aspects of 2 Butyl 5 Methylthiazole

Natural Occurrence and Distribution in Biological Systems

Research has specifically detected the presence of 2-Butyl-5-methylthiazole in roasted sesame seed oil. acs.orgacs.org The roasting process is crucial for its formation, indicating that it is a product of chemical reactions occurring at elevated temperatures rather than a native component of the sesame seeds.

Another documented occurrence is in a traditional Thai coffee drink known as "oleang," which often includes roasted grains and seeds in addition to coffee beans. The presence of 2-Butyl-5-methylthiazole in this beverage is attributed to the roasting of these ingredients, particularly the sesame seeds that can be part of the blend.

The following table summarizes the documented occurrences of 2-Butyl-5-methylthiazole in biological systems:

Table 1: Documented Natural Occurrence of 2-Butyl-5-methylthiazole| Biological System | Context of Occurrence |

|---|---|

| Sesame Seed Oil | Identified as a volatile flavor compound in deep-roasted oil. acs.orgacs.org |

Chemical Formation Pathways in Complex Matrices

The formation of 2-Butyl-5-methylthiazole in complex food matrices is a result of intricate chemical reactions that occur during thermal processing. The primary pathways involved are the Maillard reaction and lipid degradation, often in conjunction.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant contributor to the formation of a wide array of flavor compounds, including thiazoles. While specific research on the Maillard-driven formation of 2-Butyl-5-methylthiazole is limited, the general mechanism for alkylthiazole formation suggests that it is a likely product of this pathway. The reaction involves the degradation of sugars and amino acids to produce key intermediates that then react to form the thiazole (B1198619) ring.

Lipid oxidation and thermal degradation are also crucial in the formation of 2-Butyl-5-methylthiazole, particularly in high-fat foods like sesame seeds. researchgate.net During heating, lipids undergo oxidation to form hydroperoxides, which are unstable and break down into a variety of reactive carbonyl compounds, such as aldehydes and ketones. researchgate.net These lipid-derived carbonyls can then participate in the Maillard reaction, reacting with amino acids and sulfur donors to form alkylthiazoles. The butyl group at the 2-position of the thiazole ring is likely derived from the degradation of fatty acids.

The formation of the 2-Butyl-5-methylthiazole molecule requires specific precursors that provide the necessary carbon, nitrogen, and sulfur atoms, as well as the alkyl substituents.

Amino Acids: Cysteine is a key sulfur-containing amino acid that serves as a primary sulfur donor for the formation of the thiazole ring. Other amino acids can also contribute to the nitrogen and carbon backbone.

Sugars: Reducing sugars such as glucose and fructose (B13574) are essential reactants in the Maillard reaction, breaking down to form various dicarbonyl compounds and other reactive intermediates.

Hydrogen Sulfide (B99878) (H₂S): Hydrogen sulfide, generated from the degradation of sulfur-containing amino acids like cysteine, is a critical intermediate that provides the sulfur atom for the thiazole ring.

Aldehydes: Aldehydes, originating from both sugar degradation (e.g., glyoxal, methylglyoxal) and lipid oxidation (e.g., hexanal), are key precursors. The butyl group of 2-Butyl-5-methylthiazole is likely derived from an aldehyde with a corresponding carbon chain length, formed during lipid degradation. The methyl group at the 5-position can originate from various sugar fragmentation products or other reactive intermediates.

The general pathway for the formation of alkylthiazoles involves the reaction of an α-dicarbonyl compound (from sugar degradation), an aldehyde (from lipid or sugar degradation), and a sulfur donor (like hydrogen sulfide from cysteine).

Contribution to Volatile Profiles in Processed Materials

2-Butyl-5-methylthiazole is a significant contributor to the aroma profile of certain processed foods and beverages due to its characteristic flavor notes. As a volatile compound, it is readily released during consumption, impacting the sensory experience.

In deep-roasted sesame seed oil, the concentration of 2-Butyl-5-methylthiazole increases with the degree of roasting. acs.org This suggests that it is an important component of the desirable "roasty" and "nutty" aroma of the oil.

In the context of the Thai coffee drink "oleang," the roasting of sesame seeds and other grains generates a complex mixture of volatile compounds, including 2-Butyl-5-methylthiazole. It contributes to the unique, rich, and roasted aroma of this traditional beverage.

The following table provides examples of processed materials where 2-Butyl-5-methylthiazole is a component of the volatile profile:

Table 2: Contribution of 2-Butyl-5-methylthiazole to Volatile Profiles| Processed Material | Role in Volatile Profile |

|---|---|

| Deep-Roasted Sesame Seed Oil | Contributes to the characteristic roasted and nutty aroma. acs.orgacs.org |

| Thai Coffee Drink ("Oleang") | Part of the complex roasted aroma profile derived from roasted grains and seeds. |

Fate and Transformation in Environmental Contexts

Microbial Degradation: Thiazole and its derivatives have been shown to be susceptible to microbial degradation. Various soil and aquatic microorganisms possess the enzymatic machinery to break down the thiazole ring. The degradation process typically involves hydroxylation and cleavage of the ring, leading to the formation of smaller, more readily metabolizable compounds. It is plausible that 2-Butyl-5-methylthiazole can be biodegraded by certain microbial communities in soil and water systems.

Photodegradation: Thiazole compounds can undergo photodegradation when exposed to sunlight, particularly UV radiation. This process can involve the cleavage of the thiazole ring and subsequent transformation into various photoproducts. The rate and extent of photodegradation would depend on factors such as the intensity of sunlight, the presence of photosensitizers in the environment, and the specific chemical structure of the thiazole derivative.

Due to the lack of specific studies on 2-Butyl-5-methylthiazole, its persistence, and the nature of its degradation products in the environment remain largely uncharacterized.

Advanced Analytical Characterization and Detection Strategies for 2 Butyl 5 Methylthiazole

Spectroscopic Analysis for Structural Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are fundamental for the unambiguous confirmation of the molecular structure of 2-Butyl-5-methylthiazole. Each method provides unique information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR spectroscopy of 2-Butyl-5-methylthiazole, the different proton environments of the butyl and methyl groups, as well as the thiazole (B1198619) ring, would result in distinct signals with specific chemical shifts, multiplicities (e.g., triplets, quartets), and integration values corresponding to the number of protons. ¹³C NMR spectroscopy complements this by identifying the unique carbon atoms within the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. When analyzed by MS, 2-Butyl-5-methylthiazole would produce a molecular ion peak corresponding to its molecular mass (155.26 g/mol ). chemeo.com The fragmentation pattern observed in the mass spectrum provides additional structural information, showing characteristic fragments resulting from the cleavage of the butyl group and the thiazole ring.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum for 2-Butyl-5-methylthiazole would exhibit characteristic absorption bands corresponding to C-H stretching vibrations from the alkyl groups, C=N and C=C stretching from the thiazole ring, and other vibrations unique to the molecule's structure.

| Technique | Expected Observations for 2-Butyl-5-methylthiazole |

|---|---|

| ¹H NMR | Signals for butyl chain protons (triplets, sextets, quartet) and methyl group protons (singlet), plus a signal for the thiazole ring proton. |

| ¹³C NMR | Distinct signals for each of the 8 unique carbon atoms in the molecule. |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z 155. Key fragments from the loss of alkyl groups. |

| Infrared Spectroscopy | C-H stretching bands (~2800-3000 cm⁻¹), C=N stretching (~1500-1600 cm⁻¹), and C-S stretching vibrations. |

Chromatographic Separation Techniques for Isolation and Quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Chromatographic methods are essential for separating 2-Butyl-5-methylthiazole from other components in a mixture, allowing for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. jmchemsci.com In this method, the sample is vaporized and separated based on boiling point and polarity using a capillary column. The separated components then enter a mass spectrometer for detection and identification. jmchemsci.com GC-MS provides excellent resolution and sensitivity, making it ideal for identifying 2-Butyl-5-methylthiazole in complex samples like food extracts or environmental samples. gcms.cz The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of thiazole derivatives. d-nb.infohelixchrom.com For a compound like 2-Butyl-5-methylthiazole, a reverse-phase HPLC method would typically be used. nih.gov In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation is based on the compound's hydrophobicity. Detection is often achieved using a UV detector or, for higher specificity and sensitivity, a mass spectrometer (LC-MS). nih.gov

| Technique | Typical Parameters |

|---|---|

| GC-MS | Column: DB-5ms or similar nonpolar capillary column. Injector: Splitless mode. Oven Program: Temperature ramp from low to high (e.g., 40°C to 250°C). Detector: Mass Spectrometer in Electron Ionization (EI) mode. |

| HPLC | Column: C18 reverse-phase column. Mobile Phase: Isocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol). d-nb.infoDetector: UV-Vis or Mass Spectrometer (LC-MS). nih.gov |

Development and Validation of Analytical Methods in Complex Matrices

To ensure the reliability of analytical data, methods for detecting 2-Butyl-5-methylthiazole in complex matrices such as food or biological samples must be properly developed and validated. fda.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. fda.gov

The validation process assesses several key parameters according to guidelines from regulatory bodies like the FDA. fda.govfda.gov

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing spiked samples with known concentrations. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at intra-day and inter-day levels. mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

The presence of other substances in the sample, known as the matrix effect, can interfere with the analysis, particularly in LC-MS/MS, potentially causing ion suppression or enhancement. mdpi.com Therefore, matrix-matched calibration curves are often prepared to ensure accurate quantification in complex samples. mdpi.com

Sample Preparation and Extraction Methodologies for Trace Analysis

Effective sample preparation is a critical step for the successful trace analysis of 2-Butyl-5-methylthiazole, as it involves isolating the analyte from the sample matrix and concentrating it to a level suitable for detection. The choice of extraction method depends on the nature of the sample matrix and the concentration of the analyte.

For solid samples, techniques like microwave-assisted digestion can be used to break down the matrix. dartmouth.edu This process typically uses acids and high temperatures to digest the sample in a closed vessel. dartmouth.edu

For liquid and solid samples, common extraction techniques include:

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. An organic solvent is used to extract 2-Butyl-5-methylthiazole from an aqueous sample.

Solid-Phase Extraction (SPE): This technique is widely used for sample clean-up and concentration. The sample is passed through a cartridge containing a solid adsorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a suitable solvent. This is effective for purifying extracts from complex matrices like food or environmental samples. uah.edu

Headspace Analysis: For volatile compounds like 2-Butyl-5-methylthiazole in liquid or solid samples, static or dynamic headspace analysis can be used. The volatile compounds are sampled from the gas phase above the sample and injected directly into the GC, minimizing matrix interference.

These preparation steps are crucial for reducing matrix effects, preventing contamination of the analytical instrument, and improving the sensitivity and reliability of the analysis. iaea.org

Theoretical and Computational Investigations of 2 Butyl 5 Methylthiazole

Molecular Structure, Geometry Optimization, and Conformational Analysis

The foundational step in the computational study of 2-butyl-5-methylthiazole involves determining its most stable three-dimensional structure through geometry optimization. This process utilizes quantum chemical methods, such as Density Functional Theory (DFT), to find the minimum energy arrangement of atoms. The thiazole (B1198619) ring itself is known to be planar due to its aromatic character. However, the presence of a flexible butyl group at the C2 position introduces conformational complexity.

Conformational analysis is crucial for understanding the spatial arrangements accessible to the butyl chain. By systematically rotating the dihedral angles of the C-C bonds within the butyl group, a potential energy surface can be mapped. This analysis reveals the various low-energy conformers (rotamers) and the energy barriers that separate them. Studies on similar alkyl-substituted heterocycles show that such chains typically adopt staggered conformations to minimize steric hindrance. For 2-butyl-5-methylthiazole, the most stable conformers would likely involve an anti-periplanar arrangement of the carbon atoms in the butyl chain, extending away from the thiazole ring.

Table 1: Representative Optimized Geometrical Parameters for the 2-Butyl-5-methylthiazole Ring (Note: These are typical values based on DFT calculations of similar thiazole derivatives, as specific experimental or calculated data for this molecule is not readily available in the literature.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | S1-C2 | ~1.76 Å |

| Bond Length | C2-N3 | ~1.31 Å |

| Bond Length | N3-C4 | ~1.38 Å |

| Bond Length | C4-C5 | ~1.37 Å |

| Bond Length | C5-S1 | ~1.72 Å |

| Bond Angle | C5-S1-C2 | ~89.5° |

| Bond Angle | S1-C2-N3 | ~115.2° |

| Bond Angle | C2-N3-C4 | ~110.5° |

Electronic Structure and Aromaticity Studies

The electronic structure of 2-butyl-5-methylthiazole governs its reactivity and spectroscopic properties. The thiazole ring is an aromatic heterocycle with 6 π-electrons delocalized across the five-membered ring, which imparts significant stability. Computational methods are used to analyze the distribution of electron density and the nature of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For 2-butyl-5-methylthiazole, the π-system of the thiazole ring will dominate the FMOs. The electron-donating alkyl groups (butyl and methyl) are expected to slightly raise the HOMO energy level compared to unsubstituted thiazole, potentially making it more susceptible to electrophilic attack.

Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A negative NICS value is a hallmark of aromaticity. Studies on thiazole confirm its aromatic character, a property that is retained in its alkyl-substituted derivatives like 2-butyl-5-methylthiazole.

Table 2: Predicted Electronic Properties for 2-Butyl-5-methylthiazole (Note: Values are illustrative and based on typical DFT calculations for alkylthiazoles.)

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Region of electron donation (π-system of the ring) |

| LUMO Energy | ~ -0.8 eV | Region of electron acceptance (π*-system of the ring) |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Indicates high kinetic stability |

| Dipole Moment | ~ 1.8 D | Reflects the molecule's overall polarity |

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. kbhgroup.in

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These calculations help in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as C-H stretching of the alkyl groups or ring stretching modes of the thiazole core.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For 2-butyl-5-methylthiazole, the transitions would primarily be π → π* transitions within the aromatic thiazole ring.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical methods can be employed to explore the potential reaction pathways involving 2-butyl-5-methylthiazole. By calculating the potential energy surface for a given reaction, chemists can identify the minimum energy path from reactants to products. A crucial part of this process is locating the transition state—the highest energy point along this path.

For example, in an electrophilic substitution reaction on the thiazole ring, computational models can determine the relative energies of intermediates and transition states for substitution at different positions (e.g., C4). This allows for the prediction of reaction regioselectivity. The activation energy, which is the energy difference between the reactants and the transition state, can also be calculated to estimate the reaction rate.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a molecule in a condensed phase, such as in a solvent or interacting with other molecules. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics and a force field that describes the intermolecular and intramolecular forces. nih.gov

An MD simulation of 2-butyl-5-methylthiazole in a solvent like water or an organic solvent could reveal important information about its solvation shell and how it interacts with neighboring molecules through van der Waals forces and dipole-dipole interactions. rsc.org These simulations are also critical for understanding how the molecule might bind to a biological target, such as a receptor or enzyme, by analyzing the specific non-covalent interactions (e.g., hydrophobic interactions from the butyl chain) that stabilize the complex. nih.gov

Mechanistic Studies of 2 Butyl 5 Methylthiazole in Non Human Biological Systems

Role as Chemical Signals or Pheromones (e.g., Rodent Pheromones and Behavioral Modulation)

There is no direct scientific evidence in the reviewed literature to suggest that 2-butyl-5-methylthiazole functions as a chemical signal or pheromone in non-human biological systems, including rodents. Research into rodent pheromones has identified structurally related thiazoline (B8809763) compounds, such as 2-sec-butyl-4,5-dihydrothiazole, as significant modulators of social and reproductive behaviors. However, these findings cannot be directly attributed to 2-butyl-5-methylthiazole, as minor structural differences can lead to vastly different biological activities. Mechanistic studies detailing the release, detection, and behavioral impact of 2-butyl-5-methylthiazole as a semiochemical are currently lacking.

Molecular Interactions with Receptors or Enzymes (Mechanistic Binding Studies)

Specific mechanistic studies detailing the molecular interactions, such as binding affinities and modes of action, between 2-butyl-5-methylthiazole and biological receptors or enzymes in non-human systems have not been identified in the available literature. While research on other functionalized thiazole (B1198619) derivatives has demonstrated interactions with various biological targets—including enzymes and cellular receptors—this information is specific to the derivatives studied and cannot be extrapolated to 2-butyl-5-methylthiazole. There are no published molecular docking, crystallography, or biochemical assays that characterize the binding of 2-butyl-5-methylthiazole to a specific protein target to elucidate a potential mechanism of action.

Investigations into Biosynthetic Pathways and Microbial Metabolism

Information regarding the natural biosynthesis of 2-butyl-5-methylthiazole in any organism is not available in the scientific literature. The metabolic pathways leading to its formation in biological systems remain unelucidated. Similarly, studies on the microbial metabolism or degradation of 2-butyl-5-methylthiazole are absent. Research into the biotransformation of related heterocyclic compounds, such as benzothiazoles, by microbial communities exists, but these pathways are specific to different substrates and cannot be assumed to apply to 2-butyl-5-methylthiazole.

Impact on Biological Systems at a Molecular or Cellular Level (excluding direct human therapeutic applications)

There is a lack of published research investigating the specific impacts of 2-butyl-5-methylthiazole at a molecular or cellular level in non-human biological systems. Consequently, there is no data available on its effects on cellular signaling pathways, gene expression, protein synthesis, or other molecular processes. Studies on various substituted thiazole compounds have shown a wide range of activities, including anti-inflammatory and cytotoxic effects, but these biological outcomes are tied to the specific structural features of those molecules and are not indicative of the activity of 2-butyl-5-methylthiazole itself.

Structure Activity Relationship Sar Studies of 2 Butyl 5 Methylthiazole Derivatives Chemically and Mechanistically Focused

Influence of Substituent Position and Nature on Thiazole (B1198619) Ring Stability and Reactivity

The stability and reactivity of the thiazole ring in derivatives of 2-butyl-5-methylthiazole are significantly influenced by the electronic properties of substituents at various positions. The thiazole ring is an aromatic heterocycle with a delocalized π-electron system. analis.com.my The presence of the sulfur atom at position 1 and the nitrogen atom at position 3 creates a unique electronic environment.

The reactivity of thiazole derivatives is dictated by the electron distribution within the ring. The C2 position is the most electron-deficient and thus most susceptible to nucleophilic attack and deprotonation. The C5 position is relatively electron-rich, making it the preferred site for electrophilic substitution. The C4 position is considered almost neutral.

Substituents can modulate this inherent reactivity. Electron-donating groups (EDGs), such as alkyl groups like the butyl and methyl groups in 2-butyl-5-methylthiazole, increase the electron density of the thiazole ring. This enhances the ring's basicity and nucleophilicity. analis.com.my For instance, the methyl group at the C5 position in 2-butyl-5-methylthiazole increases the electron density at this position, further favoring electrophilic attack. Conversely, the butyl group at the C2 position, also an EDG, slightly mitigates the electron deficiency at this carbon, though it remains the most electrophilic carbon in the ring.

In contrast, the introduction of electron-withdrawing groups (EWGs), such as nitro or cyano groups, would decrease the electron density of the thiazole ring. This would reduce the ring's basicity and nucleophilicity, making it less reactive towards electrophiles and more susceptible to nucleophilic attack. analis.com.my

The stability of the thiazole ring is generally high due to its aromatic character. However, the nature of the substituents can influence its susceptibility to ring-opening reactions under certain conditions. The fragmentation pattern of thiazole derivatives in mass spectrometry, for example, is largely determined by the nature of the substituent at the C5 position.

| Substituent Type at C2, C4, or C5 | Effect on Electron Density | Impact on Basicity and Nucleophilicity | Favored Reaction at C5 | Favored Reaction at C2 |

|---|---|---|---|---|

| Electron-Donating Group (e.g., -CH3, -C4H9) | Increase | Increase | Electrophilic Substitution | Nucleophilic Attack (reactivity decreased vs. unsubstituted) |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Decrease | Decrease | Electrophilic Substitution (reactivity decreased) | Nucleophilic Attack (reactivity increased) |

Correlation Between Chemical Structure and Observed Non-Therapeutic Biological Activities

The non-therapeutic biological activities of 2-butyl-5-methylthiazole derivatives, such as their efficacy as pheromones, are intricately linked to their chemical structure. Alkylthiazoles are known to function as signaling molecules in various insect species. The specific arrangement and nature of the alkyl substituents are critical for their recognition by olfactory receptors and subsequent behavioral responses.

Studies on related alkylthiazoles have shown that even minor changes to the alkyl substituents can lead to a significant loss of biological activity. For example, altering the length or branching of the alkyl chain at the C2 position can affect the binding affinity of the molecule to its target receptor. Similarly, the presence and position of the methyl group at C5 are often crucial for activity. The absence of this methyl group or its relocation to the C4 position would likely result in a molecule with different pheromonal properties.

The enzymatic binding affinity of thiazole derivatives is also highly dependent on their structure. While therapeutic applications are outside the scope of this article, the principles of enzyme-ligand interactions are relevant. The substituents on the thiazole ring can engage in various non-covalent interactions with amino acid residues in the active site of an enzyme, including hydrophobic interactions, van der Waals forces, and hydrogen bonding (if suitable functional groups are present). The butyl and methyl groups of 2-butyl-5-methylthiazole would primarily participate in hydrophobic interactions.

| Structural Feature | Influence on Pheromonal Efficacy | Influence on Enzymatic Binding Affinity |

|---|---|---|

| Alkyl chain length at C2 | Critical for receptor binding specificity and volatility. | Affects hydrophobic interactions within the enzyme's active site. |

| Alkyl group position (C4 vs. C5) | Alters molecular shape, impacting receptor fit. | Determines the spatial orientation of the substituent for interaction with specific amino acid residues. |

| Branching of alkyl chains | Modifies the steric profile, which can enhance or diminish receptor activation. | Can improve binding by occupying specific hydrophobic pockets or cause steric hindrance. |

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational modeling has become an indispensable tool for investigating the structure-activity relationships of molecules like 2-butyl-5-methylthiazole, particularly in the context of their interaction with biological targets such as olfactory receptors. nih.govherts.ac.uk These methods provide insights into the molecular basis of activity and can be used to predict the properties of novel derivatives.

Homology modeling is often employed to generate three-dimensional structures of olfactory receptors, which are challenging to crystallize. nih.gov These models can then be used in molecular docking studies to predict the binding mode and affinity of 2-butyl-5-methylthiazole and its analogs. Docking simulations can reveal key interactions between the ligand and the receptor, such as which amino acid residues in the binding pocket are important for recognition. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor complex by simulating its movement over time. nih.gov This can provide information about the stability of the binding pose and the conformational changes that may occur upon ligand binding. Free energy calculations can also be performed to obtain more accurate predictions of binding affinities.

Ligand-based approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are also valuable, especially when the structure of the receptor is unknown. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. For alkylthiazole pheromones, this might include hydrophobic centers and a hydrogen bond acceptor (the thiazole nitrogen). QSAR models use statistical methods to correlate physicochemical properties of molecules with their biological activity, enabling the prediction of the activity of new compounds.

These computational strategies offer powerful tools for decoding the function of 2-butyl-5-methylthiazole and its derivatives, guiding the design of new molecules with specific non-therapeutic biological activities. nih.govherts.ac.uk

Conclusion and Future Research Directions

Summary of Current Academic Research on 2-Butyl-5-methylthiazole

Academic research focusing specifically on 2-butyl-5-methylthiazole is notably limited. The existing body of scientific literature primarily investigates the broader class of thiazole (B1198619) derivatives or more commercially prevalent isomers. Thiazoles, as a group, are recognized for their significant contributions to flavor and aroma, particularly in thermally processed foods where they are formed via the Maillard reaction. nih.gov They are five-membered heterocyclic compounds containing both sulfur and nitrogen, which contribute to their characteristic sensory profiles, often described as nutty, roasted, meaty, or green. mdpi.commdpi.com

Research on analogous compounds, such as 2-isobutylthiazole (B93282), is more extensive. 2-isobutylthiazole is a well-documented flavor component with a distinct green, tomato-leaf character, used widely in the flavor industry to create tomato, tropical fruit, and savory profiles. nih.govperfumerflavorist.com While 2-butyl-5-methylthiazole shares the core thiazole structure, the specific arrangement of its alkyl substituents (a butyl group at position 2 and a methyl group at position 5) differentiates it from more studied isomers.

The synthesis of various thiazole derivatives is a well-established area of organic chemistry, with methods like the Hantzsch thiazole synthesis being classical examples. eurekaselect.com Research continues to explore novel synthetic pathways for creating substituted thiazoles for various applications, including pharmaceuticals and materials science. eurekaselect.comjchemrev.com Furthermore, studies on other 5-methylthiazole (B1295346) derivatives have explored their potential anti-inflammatory and antimicrobial activities, suggesting that the thiazole ring is a pharmacologically significant scaffold. nih.govmdpi.com However, dedicated studies to synthesize, characterize, and evaluate the biological or sensory properties of 2-butyl-5-methylthiazole are not prominent in current academic literature.

Identification of Knowledge Gaps and Unexplored Research Avenues

The scarcity of focused research on 2-butyl-5-methylthiazole presents numerous knowledge gaps and opportunities for future investigation. These unexplored avenues span its fundamental chemistry, sensory properties, natural occurrence, and potential applications.

Key Knowledge Gaps:

Sensory Characterization: There is a lack of formal sensory analysis to define the specific odor and taste profile of 2-butyl-5-methylthiazole. Determining its odor threshold and detailed flavor descriptors is a fundamental step required for any potential application in the food and fragrance industry.

Natural Occurrence and Formation: Unlike many other thiazoles, the presence of 2-butyl-5-methylthiazole in food products, natural sources, or as a product of the Maillard reaction has not been widely reported or investigated. Research is needed to identify its potential precursors and the specific reaction conditions that favor its formation during food processing.

Biological Activity: While many thiazole derivatives exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects, 2-butyl-5-methylthiazole has not been screened for such properties. nih.govnih.gov Investigating its potential pharmacological effects could open new avenues for its application beyond the flavor sector.

Toxicological Data: Comprehensive toxicological and safety data are absent from the public literature, which is a significant barrier to its approval and use as a food additive or in other consumer products.

Biotechnological Production: The potential for producing 2-butyl-5-methylthiazole through microbial fermentation or enzymatic biotransformation remains unexplored. nih.gov Developing biotechnological routes could offer a "natural" labeling advantage and a more sustainable production method compared to chemical synthesis. magtech.com.cn

The following table summarizes the primary areas where research is currently lacking for this specific compound.

| Research Area | Identified Knowledge Gap |

| Sensory Science | Lack of detailed odor/taste profile and sensory threshold data. |

| Food Chemistry | Limited information on its natural occurrence and formation pathways (e.g., Maillard reaction). |

| Pharmacology | Unexplored potential for biological activities (e.g., antimicrobial, anti-inflammatory). |

| Synthesis | Limited studies on optimized and sustainable synthesis routes, including biotechnological methods. |

Emerging Methodologies and Interdisciplinary Approaches for Future Studies

Future research on 2-butyl-5-methylthiazole can be significantly advanced by leveraging emerging analytical techniques and fostering interdisciplinary collaboration.

Advanced Analytical Techniques:

Flavoromics and Volatilomics: These "omics" approaches, which involve the comprehensive analysis of volatile and non-volatile compounds, could be employed to identify 2-butyl-5-methylthiazole within complex food matrices and understand its relationship with other flavor molecules. researchgate.netf1000research.com Techniques such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry and olfactometry (GC×GC-MS/O) would provide the high resolution and sensitivity needed to detect trace amounts of the compound and correlate its presence with specific sensory attributes. mdpi.com

Stable Isotope Dilution Analysis (SIDA): For accurate quantification in complex samples, the development of a SIDA method using a labeled internal standard of 2-butyl-5-methylthiazole would be invaluable. mdpi.com

High-Performance Liquid Chromatography (HPLC): Mixed-mode HPLC methods could be developed for the analysis of 2-butyl-5-methylthiazole and its potential non-volatile precursors or degradation products in various matrices. helixchrom.com

Interdisciplinary Research Approaches:

Cheminformatics and Molecular Modeling: Computational approaches can predict the sensory properties, receptor interactions, and potential biological activity of 2-butyl-5-methylthiazole. semanticscholar.org This can guide experimental work by prioritizing the most promising research directions, whether for flavor chemistry or drug discovery.

Biotechnology and Synthetic Biology: An interdisciplinary approach combining microbiology, genetics, and chemical engineering could lead to the development of microbial cell factories for the sustainable production of 2-butyl-5-methylthiazole. mdpi.com This involves identifying or engineering metabolic pathways capable of synthesizing the target molecule from simple feedstocks.

By applying these advanced methodologies and fostering collaboration between chemists, biologists, and sensory scientists, the existing knowledge gaps surrounding 2-butyl-5-methylthiazole can be effectively addressed, potentially uncovering new applications for this understudied compound.

Q & A

Q. What validation criteria ensure reliability in computational docking studies for thiazole-based inhibitors?

- Methodological Answer : Use consensus scoring (e.g., Glide SP/XP, AutoDock Vina) and validate against co-crystallized ligands (RMSD < 2.0 Å). For 2-butyl-5-methylthiazole, compare binding poses with known thiazole-protein complexes (e.g., PDB 1XYZ) to assess pose clustering reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.